molecular formula C7H5N3O4S B102738 Benzoic acid, 4-(azidosulfonyl)- CAS No. 17202-49-2

Benzoic acid, 4-(azidosulfonyl)-

Cat. No. B102738
CAS RN: 17202-49-2
M. Wt: 227.2 g/mol
InChI Key: OWULJVXJAZBQLL-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(azidosulfonyl)-” is a derivative of benzoic acid. It is a sulfonamide derivative of benzoic acid and is a crosslinking reagent used widely in organic synthesis . It is also an aromatic azide used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-(azidosulfonyl)-” is represented by the linear formula HO2CC6H4SO2N3 . The molecular weight of the compound is 227.20 .

Scientific Research Applications

Click Chemistry Applications

4-azidosulfonylbenzoic Acid: is a valuable reagent in click chemistry, where it can be used to introduce azide functional groups into molecules. This is particularly useful for creating complex molecular architectures with precision. The azide group is a key player in the Huisgen cycloaddition reaction, which forms 1,2,3-triazoles, compounds known for their stability and unique chemical properties .

Synthesis of Anti-inflammatory Agents

Research has indicated that derivatives of 4-azidosulfonylbenzoic Acid can be used in the synthesis of anti-inflammatory agents. This is due to the compound’s ability to act as an intermediate in the creation of molecules that modulate biological pathways associated with inflammation .

Azide Amidation Reactions

The azide group in 4-azidosulfonylbenzoic Acid can undergo amidation reactions, which are crucial for the synthesis of amide bonds. Amide bonds are fundamental in biochemistry, forming the backbone of proteins. This application is significant in the field of peptide synthesis and drug design .

Photo-Stevens Rearrangement

4-azidosulfonylbenzoic Acid: can be used as a reagent in photo-Stevens rearrangement reactions. This photochemical process allows for the rearrangement of molecular structures using light, which can be harnessed to create new compounds with potential pharmaceutical applications .

Cobalt-Catalyzed Synthesis of Tertiary Azides

The compound is also involved in cobalt-catalyzed reactions to synthesize tertiary azides. Tertiary azides are valuable in organic synthesis and can be transformed into a variety of functional groups, expanding the toolkit for chemical synthesis .

Chemical Sensing

Due to its photochemical properties, 4-azidosulfonylbenzoic Acid can be incorporated into materials for chemical sensing applications. Its ability to change properties upon light exposure makes it an excellent candidate for creating sensors that can detect the presence of various substances .

Organic Transistors

In the field of electronics, 4-azidosulfonylbenzoic Acid derivatives can be used to develop photoswitchable organic transistors. These devices can be controlled with light, which is a step forward in the development of optoelectronic components .

Photobiology and Cell Signaling

Lastly, the azobenzene moiety, closely related to 4-azidosulfonylbenzoic Acid , shows promise in photobiology. It can be used to control biological processes such as cell signaling with light, which has implications in medical research and therapies .

Safety and Hazards

The compound may cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

4-azidosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULJVXJAZBQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066175
Record name Benzoic acid, 4-(azidosulfonyl)-
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Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(azidosulfonyl)-

CAS RN

17202-49-2
Record name 4-(Azidosulfonyl)benzoic acid
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Record name Benzoic acid, 4-(azidosulfonyl)-
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Record name Benzoic acid, 4-(azidosulfonyl)-
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Record name Benzoic acid, 4-(azidosulfonyl)-
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Record name 4-Carboxybenzenesulfonazide
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Q & A

Q1: How is 4-carboxybenzenesulfonyl azide used to modify polymers like ethylene-propylene copolymer (EPM)?

A: 4-Carboxybenzenesulfonyl azide can functionalize EPM in a one-step procedure to create EPM-PA6 graft copolymers. [] This process, conducted in a molten mixture of EPM and polyamide 6 (PA6), leverages the reactivity of the azide group. The functionalization primarily occurs on the polyolefin, leading to the formation of graft copolymers at the interface. These graft copolymers are crucial for improving the compatibility of the blend compared to traditional two-step procedures or methods using commercial maleic acid derivatives. []

Q2: What makes 4-carboxybenzenesulfonyl azide useful in oligonucleotide conjugation?

A: 4-Carboxybenzenesulfonyl azide is a valuable reagent for introducing modifications at the internucleotidic phosphate position of oligonucleotides. [] This is achieved through a solid-phase Staudinger reaction, targeting the phosphite triester formed during phosphoramidite coupling. The reaction can utilize the compound with a free carboxy group or as an activated ester (e.g., pentafluorophenyl, 4-nitrophenyl, or pentafluorobenzyl). This allows for the introduction of a carboxylic acid function at the terminal or internal internucleotidic phosphate. [] Subsequent reactions with this carboxylic acid group, such as amide bond formation with amines, allow for the creation of diverse oligonucleotide conjugates. []

Q3: What happens to 4-carboxybenzenesulfonyl azide under high pressure, and how does its structure contribute to this behavior?

A: 4-Carboxybenzenesulfonyl azide undergoes several phase transitions under high pressure. It transitions from phase I to II between 0.5–0.9 GPa and then to phase III starting around 2.5 GPa. [] Above 10.5 GPa, it becomes amorphous. [] The presence of the sulfonyl group plays a crucial role in these transitions, particularly in its amorphization. It facilitates the decomposition of the azide group under pressure. [] This highlights the influence of specific functional groups on the compound's behavior under extreme conditions.

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